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Compound of Interest

Compound Name: 7-Bromo-4-fluorobenzofuran

Cat. No.: B1291635

An In-Depth Technical Guide to 7-Bromo-4-fluorobenzofuran
Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Bromo-4-fluorobenzofuran, a
halogenated heterocyclic compound with significant potential as a building block in medicinal
chemistry and materials science. By leveraging its distinct chemical functionalities, this
molecule serves as a versatile scaffold for the synthesis of complex molecular architectures.
This document delves into its chemical properties, plausible synthetic routes, reactivity profile,
and prospective applications, grounding the discussion in established chemical principles and
field-proven insights.

Core Molecular Profile

7-Bromo-4-fluorobenzofuran is a disubstituted benzofuran, a class of compounds widely
recognized for its prevalence in bioactive natural products and pharmaceuticals.[1] The
strategic placement of a bromine atom at the 7-position and a fluorine atom at the 4-position
imparts a unique reactivity profile, making it a valuable intermediate for targeted chemical
modifications.

Physicochemical Properties

The fundamental properties of 7-Bromo-4-fluorobenzofuran are summarized below. This data
is essential for its handling, reaction setup, and analytical characterization.
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Property Value Source
Molecular Weight 215.02 g/mol

CAS Number 253429-31-1

Molecular Formula CsH4BrrFO

Synonyms 7-bromo-4-fluoro-1-benzofuran

Physical Form Solid

Typical Purity >97%

InChi Key IYRKPHRAECMQTJ-

UHFFFAOYSA-N

Safety and Handling

As a halogenated organic compound, 7-Bromo-4-fluorobenzofuran requires careful handling
in a laboratory setting. It is classified with the GHSO7 pictogram, indicating that it can cause
skin and eye irritation.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).

o Precautionary Measures: Standard laboratory personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in
a well-ventilated fume hood to avoid inhalation of dust or vapors.

o Storage: The compound should be stored in a tightly sealed container in a dry, cool
environment, typically between 2-8°C, to ensure its long-term stability.

Synthesis of the Benzofuran Core

While specific, peer-reviewed synthetic procedures for 7-Bromo-4-fluorobenzofuran are not
extensively detailed in public literature, a plausible and efficient route can be designed based
on well-established methods for benzofuran synthesis.[2][3][4] A common strategy involves the
O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization.
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Proposed Synthetic Pathway

The logical precursor for this synthesis is 2-Bromo-5-fluorophenol (CAS 147460-41-1), a
commercially available starting material.[5][6] The synthesis can be envisioned as a two-step
process, analogous to the patented preparation of the non-fluorinated 7-bromobenzofuran.[3]

Step 1: O-Alkylation

Step 2: Cyclization
2-Bromo-5-fluorophenol e.g., K2COs, DMF Alkylated Intermediate Acid Catalyst, Heat T T
+ Bromoacetaldehyde Acetal (Ether Linkage)

Click to download full resolution via product page

A proposed two-step synthesis of 7-Bromo-4-fluorobenzofuran.

Experimental Protocol (Representative)

The following protocol is a representative methodology based on standard organic synthesis
techniques for this class of compounds.[1][3]

Step 1: O-Alkylation of 2-Bromo-5-fluorophenol

e To a solution of 2-Bromo-5-fluorophenol (1.0 eq.) in a polar aprotic solvent such as N,N-
Dimethylformamide (DMF), add a suitable base, typically anhydrous potassium carbonate
(K2COs3, ~1.5 eq.).

e Add 2-bromoacetaldehyde dimethyl acetal (1.0-1.2 eq.) to the stirred suspension.

e Heat the reaction mixture (e.g., to 80-100°C) and monitor the progress by Thin Layer
Chromatography (TLC) until the starting phenol is consumed.

e Upon completion, cool the mixture, dilute with water, and extract the product with an organic
solvent like ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2S0Oa),
and concentrate under reduced pressure to yield the crude ether intermediate.

Causality: The use of an acetal of bromoacetaldehyde is a strategic choice. It protects the
reactive aldehyde functionality, preventing self-condensation and other side reactions under the
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basic conditions of the O-alkylation step. The acetal is a stable protecting group that will be
readily cleaved under the acidic conditions of the subsequent cyclization step.

Step 2: Acid-Catalyzed Cyclization and Aromatization
e Dissolve the crude intermediate from Step 1 in a suitable solvent.
e Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid.

o Heat the mixture to facilitate both the deprotection of the acetal to reveal the aldehyde and
the subsequent intramolecular electrophilic aromatic substitution (cyclization).

e The cyclization is followed by dehydration to form the furan ring.
e Monitor the reaction by TLC or GC-MS.

o After completion, qguench the reaction carefully (e.g., by pouring onto ice) and extract the
final product.

» Purify the crude product using column chromatography on silica gel to obtain pure 7-Bromo-
4-fluorobenzofuran.

Chemical Reactivity and Synthetic Utility

The utility of 7-Bromo-4-fluorobenzofuran as a synthetic intermediate stems from the
differential reactivity of its two halogen substituents. This allows for selective, stepwise
functionalization of the benzofuran scaffold.

(7-Bromo-4-fluorobenzofuraﬂ
( car c7-Br )

Pd-Catalyzed Pd/Cu-Catalyzed Pd-Catalyzed
C-C Bond Formation | C-C Bond Formation C-N Bond Formation

Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig SNAr
(Aryl Boronic Acids) (Terminal Alkynes) Amination (Amines) (Strong Nucleophiles)

Nucleophilic
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Key reaction pathways for functionalizing 7-Bromo-4-fluorobenzofuran.

Reactions at the C7-Bromine Position

The bromine atom at the 7-position is the primary site for palladium-catalyzed cross-coupling
reactions. This is a cornerstone of modern organic synthesis, allowing for the formation of
carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

e Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) provides a direct
route to 7-arylbenzofurans. These biaryl structures are common motifs in pharmaceuticals.

e Sonogashira Coupling: Coupling with terminal alkynes introduces an ethynyl group, which
can be further elaborated, for example, into more complex heterocyclic systems.

e Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, providing
access to 7-aminobenzofuran derivatives, which are valuable for introducing basic centers
into drug candidates.

Trustworthiness of Protocols: These cross-coupling reactions are highly reliable and well-
documented. The choice of palladium catalyst (e.g., Pd(PPhs)4, PdCl2(dppf)), ligand, base, and
solvent must be optimized for each substrate class to ensure high yields and prevent side
reactions like dehalogenation.

Reactivity of the C4-Fluorine Atom

The fluorine atom at the 4-position is generally less reactive than the bromine in cross-coupling
reactions. However, it can participate in Nucleophilic Aromatic Substitution (SnAr) reactions. For
an SnAr reaction to proceed, the aromatic ring typically needs to be activated by strong
electron-withdrawing groups in the ortho or para positions, which is not the case here.[7][8]
Therefore, forcing conditions (high temperature, strong nucleophiles) would likely be required
to displace the fluoride. This differential reactivity is synthetically advantageous, as it allows for
selective functionalization at the C7-Br position while leaving the C4-F bond intact for potential
later-stage modification.

Applications in Drug Discovery and Development
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The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in
numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-
inflammatory properties.[1][3][9] Halogenated derivatives like 7-Bromo-4-fluorobenzofuran
are particularly valuable as they allow for the exploration of chemical space around the core
structure.

¢ Kinase Inhibitors: Many small-molecule kinase inhibitors feature halogenated heterocyclic
cores. The bromine atom can serve as a vector for building out side chains that occupy
specific pockets in an enzyme's active site, while the fluorine atom can enhance binding
affinity or improve metabolic stability.

o CNS Agents: The lipophilicity imparted by the halogen atoms can facilitate penetration of the
blood-brain barrier, making this scaffold relevant for developing agents targeting the central
nervous system.

o Agrochemicals: The structural motifs accessible from this building block are also relevant in
the design of modern herbicides and pesticides.[10]

While specific drugs derived directly from 7-Bromo-4-fluorobenzofuran are not publicly
documented, its value lies in its role as a versatile starting material for generating libraries of
novel compounds for high-throughput screening and lead optimization campaigns.

Analytical Characterization (Expected)

Although a complete, published set of spectral data for this specific molecule is not available,
the expected NMR and mass spectrometry features can be predicted based on its structure.

e 1H NMR: The spectrum would show signals in the aromatic region (approx. 6.8-7.8 ppm)
corresponding to the four protons on the benzofuran ring system. The coupling patterns
(doublets, triplets, and doublet of doublets) and fluorine-proton coupling constants (JHF)
would be key to assigning the specific protons.

e 13C NMR: The spectrum would display eight distinct signals for the carbon atoms of the
benzofuran core. The carbons attached to the electronegative fluorine and bromine atoms
would show characteristic shifts and, in the case of C4, a large one-bond carbon-fluorine
coupling constant (1JCF).
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e Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the
molecular ion [M]* and [M+2]* in an approximate 1:1 ratio, which is the signature of a
molecule containing one bromine atom.

Conclusion

7-Bromo-4-fluorobenzofuran represents a strategically designed chemical building block with
significant potential for innovation in drug discovery and materials science. Its well-defined
physicochemical properties and, most importantly, its dual-halogenated structure provide a
robust platform for selective and diverse chemical modifications. The ability to perform reliable
palladium-catalyzed cross-coupling at the C7-Br position while retaining the C4-F for potential
further functionalization allows researchers to efficiently navigate chemical space and construct
novel molecules of high value. This guide serves as a foundational resource for scientists
looking to incorporate this versatile intermediate into their research and development
programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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